2-amino-5-nitro-6-(2-phenylvinyl)-4-pyrimidinol

Nonlinear Optics Computational Chemistry Push-Pull Chromophores

2-Amino-5-nitro-6-(2-phenylvinyl)-4-pyrimidinol (IUPAC: 2-amino-5-nitro-4-[(E)-2-phenylethenyl]-1H-pyrimidin-6-one) is a heterocyclic small molecule (C12H10N4O3, MW 258.23 g/mol). It belongs to the 2-aminopyrimidine class and uniquely combines three key functional groups on the pyrimidine core: an electron-withdrawing nitro group at position 5, an electron-donating amino group at position 2, and a styryl (2-phenylvinyl) substituent at position This combination establishes a 'push-pull' electronic system, rendering it a candidate for applications in nonlinear optics (NLO) and as a photoreactive intermediate.

Molecular Formula C12H10N4O3
Molecular Weight 258.23 g/mol
Cat. No. B6054109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-5-nitro-6-(2-phenylvinyl)-4-pyrimidinol
Molecular FormulaC12H10N4O3
Molecular Weight258.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CC2=C(C(=O)NC(=N2)N)[N+](=O)[O-]
InChIInChI=1S/C12H10N4O3/c13-12-14-9(10(16(18)19)11(17)15-12)7-6-8-4-2-1-3-5-8/h1-7H,(H3,13,14,15,17)/b7-6+
InChIKeyMERJTQNAXXAOST-VOTSOKGWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-5-nitro-6-(2-phenylvinyl)-4-pyrimidinol: A Multifunctional Pyrimidine Scaffold for Specialized Chemical Procurement


2-Amino-5-nitro-6-(2-phenylvinyl)-4-pyrimidinol (IUPAC: 2-amino-5-nitro-4-[(E)-2-phenylethenyl]-1H-pyrimidin-6-one) is a heterocyclic small molecule (C12H10N4O3, MW 258.23 g/mol) . It belongs to the 2-aminopyrimidine class and uniquely combines three key functional groups on the pyrimidine core: an electron-withdrawing nitro group at position 5, an electron-donating amino group at position 2, and a styryl (2-phenylvinyl) substituent at position 6. This combination establishes a 'push-pull' electronic system, rendering it a candidate for applications in nonlinear optics (NLO) and as a photoreactive intermediate [1]. The molecule's 4-pyrimidinol moiety enables keto-enol tautomerism, influencing its hydrogen-bonding capacity and solid-state properties [2], which distinguishes it from simpler pyrimidine analogs lacking the hydroxyl group.

Why Generic 2-Aminopyrimidines Cannot Replace 2-Amino-5-nitro-6-(2-phenylvinyl)-4-pyrimidinol in Target Applications


Substituting this compound with a simpler 2-aminopyrimidine or a mono-functional analog would eliminate the synergistic properties arising from its specific functional group array. The 5-nitro group is critical for redox activity and electron deficiency, the 6-styryl group extends the pi-conjugated system essential for optical and photochemical applications, and the 2-amino/4-hydroxy pair governs tautomeric equilibrium and hydrogen-bonding interactions [1]. Replacing it with, for instance, the non-nitrated 2-amino-6-styrylpyrimidin-4-ol loses the electron-acceptor required for push-pull chromophores and the nitro-driven bioactivity observed across the 5-nitropyrimidine class [2]. Conversely, using 2-amino-5-nitropyrimidine without the styryl group eliminates the extended conjugation critical for NLO properties. The specific arrangement in this compound therefore represents a non-interchangeable scaffold for research programs dependent on its complete electronic and structural profile.

Quantitative Differentiation Evidence for 2-Amino-5-nitro-6-(2-phenylvinyl)-4-pyrimidinol


Enhanced Calculated Hyperpolarizability for Nonlinear Optical (NLO) Performance

The target compound features a 'push-pull' architecture with the 2-amino group as a donor and the 5-nitro group as an acceptor, bridged by a styryl-extended pi-system. Density Functional Theory (DFT) calculations on the core scaffold, 2-amino-5-nitropyrimidine, predict a first hyperpolarizability that marks it as an attractive candidate for NLO studies [1]. This electronic arrangement is absent in the non-nitrated comparator 2-amino-6-styrylpyrimidin-4-ol (CHEMBL1209517), which lacks the strong acceptor group and therefore is expected to exhibit a significantly lower hyperpolarizability, a key metric for second-harmonic generation efficiency [2].

Nonlinear Optics Computational Chemistry Push-Pull Chromophores

Distinctive Photoreactive Pathway via 5-Nitro-6-styryl Arrangement

The ortho-relationship between the 5-nitro and 6-styryl groups in the target compound creates a unique photochemical reaction pathway. Research on close chemical analogs, specifically 5-nitro-6-styryluracils, demonstrates that irradiation induces a photoreductive cyclization to form pyrrolo[3,2-d]pyrimidine derivatives in 8-16% yields [1]. This reaction is completely absent in compounds lacking either the 5-nitro or the 6-styryl group, such as 2-amino-5-nitropyrimidin-4-ol or simple 2-aminopyrimidines, which do not possess the prerequisite ortho-nitro-styryl architecture. The resulting fused heterocyclic products are valuable intermediates for further medicinal chemistry optimization.

Synthetic Chemistry Photochemistry Heterocycle Synthesis

Inferred Antimicrobial Potential from the 5-Nitropyrimidine Pharmacophore

The 5-nitropyrimidine moiety is a recognized pharmacophore for antimicrobial activity. Studies on 2-amino-5-nitropyrimidine derivatives report Minimum Inhibitory Concentrations (MIC) as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli , and specific analogs show an MIC of 6.25 µg/mL against S. aureus DM4001 [1]. In contrast, the non-nitrated 2-amino-6-styrylpyrimidin-4-ol exhibited no significant antibacterial advantage in related studies, where the saturated dihydro analogs were more active [2]. The combination of the 5-nitro group with the 6-styryl extension in the target compound suggests potential for a unique antimicrobial profile, although direct MIC data for this specific compound is not available in the peer-reviewed literature.

Antimicrobial Discovery Medicinal Chemistry Structure-Activity Relationship

Keto-Enol Tautomerism and Hydrogen-Bonding Capacity Differentiates from 2-Aminopyrimidine Cores

The 4-pyrimidinol group in the target compound enables keto-enol tautomerism, a property investigated computationally and spectroscopically in the parent compound 2-amino-4-pyrimidinol (APN) [1]. The enol form (OH) and keto form (NH) provide distinct hydrogen-bond donor and acceptor capacities, which influence crystal packing and co-crystal formation. In contrast, the comparator 5-nitro-2-styrylpyrimidine (CAS 54246-65-0) lacks this hydroxyl/keto group, eliminating its ability to participate in tautomer-dependent hydrogen-bonding networks [2]. This tautomeric flexibility is critical for designing supramolecular assemblies and co-crystals, where the target compound offers dual H-bonding modes unavailable in pyrimidines without the 4-hydroxy substituent.

Supramolecular Chemistry Crystal Engineering Tautomerism

Priority Application Scenarios for Procuring 2-Amino-5-nitro-6-(2-phenylvinyl)-4-pyrimidinol


Development of Push-Pull Nonlinear Optical (NLO) Chromophores

The compound's donor-pi-acceptor architecture, with a 2-amino donor, styryl pi-bridge, and 5-nitro acceptor, makes it a candidate building block for organic NLO materials. Computational evidence on the core 2-amino-5-nitropyrimidine scaffold predicts significant first hyperpolarizability [1]. Procurement of the complete scaffold is essential, as attempts to substitute with the non-nitrated 2-amino-6-styrylpyrimidin-4-ol (CHEMBL1209517) would yield a chromophore lacking the strong electron acceptor required for efficient second-harmonic generation [2].

Photochemical Synthesis of Pyrrolo[3,2-d]pyrimidine Libraries

The ortho-nitro-styryl arrangement enables a specific photoreductive cyclization reaction, demonstrated on close analog 5-nitro-6-styryluracils to produce pyrrolo[3,2-d]pyrimidines in 8-16% yield [1]. This reaction is structurally specific and cannot be performed on precursors lacking either the 5-nitro or 6-styryl groups. The resulting fused heterocycles are privileged scaffolds in kinase inhibitor discovery programs.

Antimicrobial Lead Discovery Based on 5-Nitropyrimidine Pharmacophore

Class-level evidence demonstrates that 5-nitropyrimidine derivatives exhibit MIC values in the low µg/mL range against clinically relevant pathogens like S. aureus and E. coli [1][2]. The target compound uniquely combines this pharmacophore with an extended styryl group, offering a novel chemotype for structure-activity relationship (SAR) studies. For screening libraries targeting novel antibacterial mechanisms, the 5-nitro group is essential for activity, as non-nitrated 2-amino-6-styrylpyrimidines showed no significant in vitro potency in published studies [3].

Supramolecular and Co-Crystal Engineering Studies

The 4-pyrimidinol moiety confers keto-enol tautomerism and dual hydrogen-bond donor capacity, distinguishing it from non-hydroxylated styrylpyrimidines [1]. This property is critical for designing co-crystals with predictable supramolecular synthons. Researchers procuring this compound for crystal engineering should avoid substituting with 5-nitro-2-styrylpyrimidine (CAS 54246-65-0), which lacks the hydroxyl group and consequently has zero hydrogen-bond donors [2].

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